A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3,5-Difluorobenzoyl)pyridine
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3,5-Difluorobenzoyl)pyridine
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 2-(3,5-Difluorobenzoyl)pyridine, with the IUPAC name (3,5-difluorophenyl)(pyridin-2-yl)methanone, dictates its characteristic spectroscopic features.[3] The molecule comprises a pyridine ring linked to a 3,5-difluorophenyl ring through a carbonyl bridge. This arrangement of aromatic systems and a polar carbonyl group gives rise to distinct signals in various spectroscopic techniques.
Caption: Molecular structure of 2-(3,5-Difluorobenzoyl)pyridine.
A multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(3,5-Difluorobenzoyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H6' (Pyridine) |
| ~8.1 | d | 1H | H3' (Pyridine) |
| ~7.9 | t | 1H | H4' (Pyridine) |
| ~7.5 | m | 1H | H5' (Pyridine) |
| ~7.3 | m | 2H | H2, H6 (Difluorophenyl) |
| ~7.0 | m | 1H | H4 (Difluorophenyl) |
Rationale: The protons on the pyridine ring are expected to appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The H6' proton, being closest to the nitrogen, will be the most deshielded. The protons on the difluorophenyl ring will be influenced by the electron-withdrawing fluorine atoms and the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O |
| ~163 (d) | C3, C5 (C-F) |
| ~153 | C2' (Pyridine) |
| ~149 | C6' (Pyridine) |
| ~137 | C4' (Pyridine) |
| ~130 | C1 (Difluorophenyl) |
| ~127 | C5' (Pyridine) |
| ~125 | C3' (Pyridine) |
| ~111 (d) | C2, C6 (Difluorophenyl) |
| ~109 (t) | C4 (Difluorophenyl) |
Rationale: The carbonyl carbon is expected to have the largest chemical shift. The carbons directly bonded to fluorine will show a large coupling constant (d for doublet). The carbons of the pyridine ring will have characteristic shifts, with C2' and C6' being downfield.[4]
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.[5]
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 | t | 2F |
Rationale: The chemical shift of fluorine is sensitive to its electronic environment.[6] For a 3,5-difluorophenyl group, a single signal is expected for the two equivalent fluorine atoms. The multiplicity will be a triplet due to coupling with the two neighboring protons (H2 and H4, and H4 and H6 respectively).
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-(3,5-Difluorobenzoyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. An acquisition time of 1-2 hours may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 219.05 | [M]⁺ (Molecular Ion) |
| 188.04 | [M - F]⁺ |
| 140.03 | [M - C₆H₃F₂]⁺ |
| 123.02 | [C₆H₃F₂CO]⁺ |
| 78.04 | [C₅H₄N]⁺ |
Rationale: The molecular ion peak at m/z 219.05 corresponds to the exact mass of C₁₂H₇F₂NO.[2] Common fragmentation pathways would involve the loss of a fluorine atom, the pyridine ring, or the difluorobenzoyl group.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1670 | Strong | C=O (ketone) stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretch |
| ~1350 | Strong | C-F stretch |
| ~1120 | Strong | C-F stretch |
Rationale: The most prominent peak will be the strong absorption from the carbonyl group stretch. The C-F bonds will also give rise to strong absorptions in the fingerprint region. The aromatic C-H and C=C/C=N stretches are also expected.[7][8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~260 | High | π → π |
| ~300 | Medium | n → π |
Rationale: The conjugated aromatic system will give rise to strong π → π* transitions.[9] The carbonyl group's non-bonding electrons can undergo a weaker n → π* transition. The exact position of the absorption maxima can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity.
Comprehensive Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 2-(3,5-Difluorobenzoyl)pyridine.
Caption: Workflow for the spectroscopic characterization of 2-(3,5-Difluorobenzoyl)pyridine.
Conclusion
The comprehensive spectroscopic analysis of 2-(3,5-Difluorobenzoyl)pyridine, employing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous assignment of the molecule's identity. The predictive data and protocols outlined in this guide serve as a valuable resource for researchers and scientists working with this important chemical entity, ensuring the integrity of their starting materials and the reliability of their subsequent experimental results.
References
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Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem. URL: [Link]
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Supporting Information - The Royal Society of Chemistry. URL: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. URL: [Link]
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New Frontiers and Developing Applications in 19F NMR. PMC - NIH. URL: [Link]
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19F NMR Reference Standards. University of Wisconsin-Madison. URL: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. URL: [Link]
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19Flourine NMR. University of Ottawa. URL: [Link]
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N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. URL: [Link]
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Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. URL: [Link]
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UV-spectrum of pyridine. ResearchGate. URL: [Link]
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13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. URL: [Link]
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CAS NO. 898780-30-8 | 2-(3,5-Difluorobenzoyl)pyridine. Arctom. URL: [Link]
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A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. URL: [Link]
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